4-Chloro-6-(propan-2-yloxy)quinoline
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Overview
Description
4-Chloro-6-(propan-2-yloxy)quinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(propan-2-yloxy)quinoline typically involves the reaction of 4-chloroquinoline with isopropyl alcohol under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(propan-2-yloxy)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure .
Scientific Research Applications
4-Chloro-6-(propan-2-yloxy)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: The compound is used in the synthesis of other quinoline derivatives, which are valuable in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(propan-2-yloxy)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, leading to the disruption of cellular processes in microbial or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-(propan-2-yloxy)quinoline: A closely related compound with similar chemical properties and applications.
6-Chloroquinoline: Another quinoline derivative with potential therapeutic applications.
4-Chloroquinoline: A precursor in the synthesis of various quinoline derivatives.
Uniqueness
4-Chloro-6-(propan-2-yloxy)quinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropoxy group at the 6-position and the chlorine atom at the 4-position can enhance its antimicrobial and anticancer properties compared to other quinoline derivatives .
Properties
IUPAC Name |
4-chloro-6-propan-2-yloxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)15-9-3-4-12-10(7-9)11(13)5-6-14-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYSHMFIANGSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=CN=C2C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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